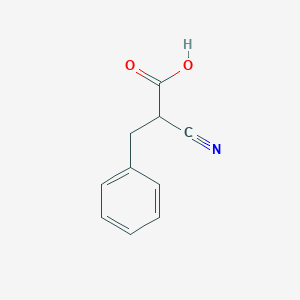

2-Cyano-3-phenylpropionic acid

Beschreibung

The exact mass of the compound 2-Cyano-3-phenylpropionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFDROJPHCZDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277418, DTXSID10901630 | |

| Record name | 2-Cyano-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-42-0 | |

| Record name | 2-CYANO-3-PHENYLPROPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Versatility and Therapeutic Potential of 2-Cyano-3-phenylpropionic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-phenylpropionic acid, with the molecular formula C10H9NO2, is a bifunctional organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape.[1] While not extensively studied for its direct therapeutic effects, its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of heterocyclic compounds with established pharmacological activities. This technical guide provides an in-depth exploration of the chemical properties, synthetic routes, and, most importantly, the downstream therapeutic applications of compounds derived from this valuable building block. We will delve into the synthesis of key pharmacophores, such as benzimidazoles and benzodiazepines, and discuss their relevance in modern drug development. This document serves as a comprehensive resource for researchers looking to leverage the synthetic potential of 2-Cyano-3-phenylpropionic acid in their own research and development endeavors.

Core Compound Profile: 2-Cyano-3-phenylpropionic Acid

2-Cyano-3-phenylpropionic acid is a solid organic compound at room temperature, characterized by the presence of both a carboxylic acid and a cyano functional group.[1] This dual functionality is the cornerstone of its synthetic utility, allowing for a wide range of chemical transformations. The cyano group can be readily converted into amines, amides, or other carboxylic acids, while the carboxylic acid moiety facilitates coupling reactions and esterifications.[1]

| Property | Value |

| CAS Number | 5331-42-0 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-cyano-3-phenylpropanoic acid |

| Physical Form | Solid |

| Storage Conditions | Sealed in dry, Room Temperature |

A summary of the key chemical identifiers and properties of 2-cyano-3-phenylpropionic acid.[1]

The presence of a chiral center at the second carbon position means that 2-Cyano-3-phenylpropionic acid can exist as (S)- and (R)-enantiomers.[1] This stereoisomerism is a critical consideration in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Synthetic Pathways to Bioactive Scaffolds

The primary therapeutic relevance of 2-Cyano-3-phenylpropionic acid stems from its utility as a precursor for the synthesis of heterocyclic compounds, particularly those with a nitrogen-containing ring system. The ethyl ester of 2-Cyano-3-phenylpropionic acid, ethyl 2-cyano-3-phenylpropanoate, is a key intermediate in these synthetic routes.

Synthesis of Benzimidazoles and Benzodiazepines

A notable reaction involves the thermal condensation of ethyl 2-cyano-3-phenylpropanoate with o-phenylenediamine.[2][3][4][5][6] This reaction can lead to the formation of both 2-phenyl benzimidazole and benzodiazepine derivatives, which are classes of compounds with significant therapeutic applications.[3][4][5] Benzodiazepines, for instance, are widely prescribed as anxiolytics, sedatives, and anticonvulsants due to their action on the GABA-A receptor.[3] Benzimidazoles are also recognized for their diverse pharmacological activities, including their potential as histone deacetylase (HDAC) inhibitors for cancer therapy.[4][7]

Caption: Synthetic route from ethyl 2-cyano-3-phenylpropanoate to bioactive heterocycles.

Therapeutic Applications of Downstream Derivatives

The true therapeutic potential of 2-Cyano-3-phenylpropionic acid is realized through the pharmacological activities of its derivatives.

Benzodiazepines: Modulators of the Central Nervous System

Benzodiazepines synthesized from 2-Cyano-3-phenylpropionic acid precursors are central nervous system depressants.[3] They exert their effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3]

Caption: Simplified mechanism of action of benzodiazepine derivatives.

Benzimidazoles: A Scaffold for Diverse Biological Activities

Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of therapeutic applications. Notably, certain benzimidazoles have been investigated as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]

Experimental Protocols

The following is a generalized protocol for the synthesis of benzimidazole and benzodiazepine derivatives from ethyl 2-cyano-3-phenylpropanoate, based on literature precedents.[2][3][4][5][6] Note: This is a representative protocol and may require optimization for specific substrates and desired products.

Synthesis of Ethyl 2-cyano-3-phenylpropanoate

This step is a prerequisite if the starting material is 2-Cyano-3-phenylpropionic acid.

-

Esterification: Dissolve 2-Cyano-3-phenylpropionic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Thermal Condensation with o-Phenylenediamine

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of ethyl 2-cyano-3-phenylpropanoate and o-phenylenediamine.

-

Thermal Conditions: Heat the mixture under solvent-free (neat) conditions or in a high-boiling solvent (e.g., xylene) at a temperature sufficient to drive the reaction (typically >150°C).

-

Reaction Monitoring: Monitor the reaction by TLC to determine the optimal reaction time.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the product can be isolated by column chromatography of the reaction mixture. The specific product (benzimidazole vs. benzodiazepine) will depend on the precise reaction conditions and substituents.

Caption: A generalized workflow for the synthesis of bioactive derivatives.

Future Perspectives and Conclusion

While 2-Cyano-3-phenylpropionic acid may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of biologically active molecules. The ability to readily access important pharmacophores like benzimidazoles and benzodiazepines makes it a valuable tool for drug discovery and development.

Future research could focus on the development of novel synthetic methodologies utilizing 2-Cyano-3-phenylpropionic acid to access an even broader range of heterocyclic scaffolds. Furthermore, the exploration of stereoselective syntheses starting from the enantiomerically pure forms of this acid could lead to the discovery of new chiral drugs with improved efficacy and safety profiles.

References

- 2-Cyano-3-phenylpropionic acid - 5331-42-0 - Vulcanchem. (URL: )

- Kamal K.

- Mechanistic perspectives on piperidine-catalyzed synthesis of 1,5-benzodiazepin-2-ones. (URL: )

- Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity | Request PDF - ResearchG

- Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins | Request PDF - ResearchG

- SbCl3‐Al2O3–Catalyzed, Solvent‐Free, One‐Pot Synthesis of Benzo[b]1,4‐diazepines | Request PDF - ResearchG

- ChemInform Abstract: Advances in Catalytic Metal-Free Reductions: From Bio-inspired Concepts to Applications in the Organocatalytic Synthesis of Pharmaceuticals and Natural Products | Request PDF - ResearchG

Sources

Technical Guide: Spectroscopic Characterization of 2-Cyano-3-phenylpropionic Acid

This technical guide details the spectroscopic characterization and synthesis of 2-Cyano-3-phenylpropionic acid (CAS: 5331-42-0). This compound is a critical saturated intermediate, distinct from its unsaturated analog (

Compound Profile & Significance

-

IUPAC Name: 2-Cyano-3-phenylpropanoic acid[1]

-

Common Names:

-Cyanohydrocinnamic acid; Benzylcyanoacetic acid -

CAS Registry Number: 5331-42-0

-

Molecular Formula:

-

Molecular Weight: 175.18 g/mol

-

Physical State: White to off-white crystalline solid

-

Melting Point: 101–103 °C (varies slightly by enantiomeric purity)

Critical Distinction: Researchers must distinguish this compound from

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the compound is best prepared via the alkylation of ethyl cyanoacetate followed by controlled hydrolysis. This avoids the contamination often seen in the reduction of cyanocinnamic derivatives.

Reaction Workflow

Figure 1: Step-wise synthesis pathway from ethyl cyanoacetate to the target acid.

Detailed Protocol

-

Alkylation:

-

Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

-

Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C; stir for 30 min.

-

Add benzyl bromide (1.0 eq) dropwise.

-

Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Remove solvent, extract with diethyl ether, and distill to obtain Ethyl 2-cyano-3-phenylpropionate (Intermediate).

-

-

Hydrolysis:

-

Dissolve the intermediate ester in 10% aqueous NaOH (2.5 eq).

-

Stir at room temperature (or mild heat < 40°C) for 12 hours. Note: Avoid vigorous boiling to prevent decarboxylation.

-

Wash the aqueous layer with ether to remove unreacted ester.

-

Acidify the aqueous layer carefully with 6N HCl to pH 2 while cooling in an ice bath.

-

Filter the precipitated white solid and recrystallize from water/ethanol.

-

Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the distinct nitrile stretch and the broad carboxylic acid features.

| Functional Group | Frequency ( | Intensity | Assignment |

| O-H (Acid) | 2800 – 3200 | Broad, Medium | Carboxylic acid O-H stretch (H-bonded) |

| C | 2250 – 2260 | Sharp, Weak/Med | Nitrile stretch (saturated |

| C=O | 1710 – 1740 | Strong | Carboxylic acid carbonyl stretch |

| C=C (Ar) | 1450, 1495, 1600 | Medium | Aromatic ring skeletal vibrations |

| C-O | 1200 – 1250 | Strong | C-O stretch / O-H bend coupling |

| C-H (Ar) | 690 – 750 | Strong | Mono-substituted benzene (out-of-plane bend) |

Technical Insight: The nitrile peak at ~2255 cm

Nuclear Magnetic Resonance (NMR)

Data reported in DMSO-

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 13.20 | Broad Singlet | 1H | - | Carboxylic acid proton (exchangeable) |

| Ar-H | 7.25 – 7.40 | Multiplet | 5H | - | Phenyl ring protons |

| 4.15 | dd | 1H | Methine proton adjacent to CN/COOH | ||

| 3.15 – 3.35 | Multiplet (ABX) | 2H | - | Benzylic methylene protons |

Note on Stereochemistry: The

C NMR (100 MHz, DMSO-

)

| Shift ( | Assignment |

| 168.5 | C=O (Carboxylic Acid) |

| 136.8 | C-1' (Aromatic ipso) |

| 129.5 | C-2', 6' (Aromatic meta) |

| 128.8 | C-3', 5' (Aromatic ortho) |

| 127.4 | C-4' (Aromatic para) |

| 118.2 | C |

| 39.5 | |

| 35.2 |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.

| m/z | Relative Abundance | Fragment Assignment | Mechanism |

| 175 | < 5% | [M] | Molecular Ion |

| 130 | ~20% | [M - COOH] | |

| 91 | 100% (Base Peak) | [C | Tropylium ion (Benzyl cleavage) |

| 77 | ~15% | [C | Phenyl cation |

Mechanistic Visualization: MS Fragmentation

The following diagram illustrates the primary electron ionization (EI) fragmentation pathway leading to the base peak.

Figure 2: Primary fragmentation pathway showing the formation of the dominant tropylium ion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220055, 2-Cyano-3-phenylpropionic acid. Retrieved January 31, 2026 from [Link]

-

Organic Syntheses. Ethyl Cyanoacetate Synthesis Protocol. Org. Synth. 1928, 8, 74. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Cyano-3-phenylpropionic Acid

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Cyano-3-phenylpropionic acid (CAS No. 5331-42-0), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Compound Profile and Hazard Identification

2-Cyano-3-phenylpropionic acid is an organic compound with the molecular formula C₁₀H₉NO₂.[1] Its structure, featuring a phenyl group, a propionic acid backbone, and a cyano group, dictates its chemical reactivity and toxicological profile.[1] The primary hazards associated with this solid chemical are related to its potential for harm upon ingestion, skin contact, or inhalation, and its capacity to cause serious eye irritation.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Cyano-3-phenylpropionic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

The signal word for this compound is "Warning" .

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the stringent use of engineering controls and PPE is directly linked to the identified hazards of 2-Cyano-3-phenylpropionic acid. The primary objective is to minimize all potential routes of exposure.

Engineering Controls:

-

Ventilation: All handling of solid 2-Cyano-3-phenylpropionic acid should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory to mitigate the risk of inhalation.

-

Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is non-negotiable in any laboratory where this compound is handled. Their proximity is crucial for rapid decontamination in the event of accidental exposure.

Personal Protective Equipment (PPE): The selection of PPE is not merely a procedural step but a critical barrier between the researcher and the chemical's harmful effects. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the necessity of comprehensive protection.[1]

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option, offering protection against a range of chemicals.[3] Gloves must be inspected for any signs of degradation or perforation before use and disposed of properly after handling the compound.[3]

-

Protective Clothing: A laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be utilized.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

A self-validating system of protocols ensures that safety is maintained throughout the lifecycle of the chemical in the laboratory, from receipt to disposal.

Handling:

-

Avoid Dust Formation: As a solid, minimizing the generation of dust is paramount to prevent inhalation.[2]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]

-

Grounding: For procedures involving the transfer of large quantities of the solid, appropriate grounding measures should be in place to prevent static discharge.

Storage:

-

Container Integrity: Keep the container tightly closed when not in use.[2]

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is room temperature.

-

Incompatible Materials: Store away from strong oxidizing agents, as these can lead to vigorous reactions.

Emergency Procedures: A Validating Response System

The effectiveness of an emergency response is a direct validation of a laboratory's preparedness.

First-Aid Measures:

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. The precautionary statement P305+P351+P338 provides a clear directive for this scenario.[1]

-

Skin Contact: Should skin contact occur, remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If skin irritation persists, seek medical attention.

-

Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Accidental Release Measures:

-

Containment: In the event of a spill, and ensuring personal safety, prevent further dust dispersal.

-

Cleanup: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Ventilation: Ensure the area is well-ventilated after a spill.

Toxicological and Physical Data Summary

Understanding the quantitative aspects of 2-Cyano-3-phenylpropionic acid's properties is essential for a comprehensive risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][5] |

| Physical Form | Solid | |

| GHS Hazard Codes | H302, H312, H319, H332 | [1] |

Experimental Workflow Visualization

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the logical flow of operations when working with 2-Cyano-3-phenylpropionic acid.

Caption: A flowchart illustrating the safe handling workflow.

Sources

Methodological & Application

Application Note: 2-Cyano-3-phenylpropionic Acid as a Precursor for C2-Functionalized Quinazolinone Synthesis

Executive Summary

This application note details the strategic utilization of 2-cyano-3-phenylpropionic acid (CAS: 5331-42-0) as a specialized building block for the synthesis of 2-substituted quinazolin-4(3H)-ones. While standard quinazolinone synthesis often employs simple alkyl or aryl carboxylic acids, the inclusion of the

However, this precursor presents a specific chemical challenge:

Chemical Profile & Strategic Rationale

Precursor Properties

| Property | Data | Critical Note |

| Compound Name | 2-Cyano-3-phenylpropionic acid | Also known as |

| Molecular Weight | 175.18 g/mol | |

| pKa (COOH) | ~2.5 - 3.0 | Acidic due to electron-withdrawing cyano group |

| Stability | Low Thermal Stability | Prone to decarboxylation >80°C or in strong acid |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility |

Strategic Value

The resulting quinazolinone scaffold contains a benzylic stereocenter adjacent to a nitrile. This allows for:

-

Late-Stage Diversification: The activated C-H bond

to the nitrile allows for easy alkylation to create quaternary centers. -

Heterocycle Extension: The nitrile group can be converted into tetrazoles, oxadiazoles, or reduced to primary amines.

Synthetic Pathway & Mechanism[1][2][3]

The synthesis proceeds via a two-stage sequence:

-

Amidation: Activation of the carboxylic acid and coupling with anthranilamide (2-aminobenzamide).

-

Cyclodehydration: Ring closure to form the pyrimidinone core.

Critical Control Point: Traditional methods using Thionyl Chloride (

Reaction Workflow Diagram

Caption: Pathway A (Green) depicts the T3P-mediated route preserving the carboxyl carbon. Pathway B (Red/Dotted) warns of thermal decarboxylation.

Detailed Experimental Protocol

Method: T3P-Mediated One-Pot Synthesis

This method utilizes Propylphosphonic Anhydride (T3P) as a mild coupling agent with low toxicity and high functional group tolerance.

Reagents:

-

Anthranilamide (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 equiv)

-

Triethylamine (

) or DIPEA (3.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation of Active Ester (0°C):

-

Charge a dry round-bottom flask with 2-cyano-3-phenylpropionic acid (10 mmol) and dry EtOAc (50 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Triethylamine (30 mmol) dropwise. Note: Slight exotherm may occur.

-

Add T3P solution (15 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes to form the activated anhydride species.

-

-

Coupling (Amide Formation):

-

Add Anthranilamide (11 mmol) in one portion.

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Stir for 2–4 hours.

-

Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The disappearance of the acid spot indicates formation of the intermediate amide.

-

-

Cyclization (In-situ):

-

Option A (Mild Base): Add 2N NaOH (aq) (5 equiv) directly to the reaction mixture and heat to 50°C for 2 hours.

-

Option B (HMDS - Anhydrous): Evaporate solvent, redissolve in dry Toluene, add Hexamethyldisilazane (HMDS) (2 equiv) and Iodine (catalytic), and reflux for 3 hours. Recommended for high purity.[3]

-

-

Work-up & Isolation:

-

Quench reaction with saturated

solution. -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is usually not required if T3P is used.

-

Quality Control & Troubleshooting

Analytical Markers

| Technique | Expected Signal | Diagnostic Note |

| IR Spectroscopy | ~2240 cm | Nitrile stretch. Absence indicates hydrolysis of CN. |

| IR Spectroscopy | ~1680 cm | Amide C=O. Quinazolinone carbonyl.[4] |

| 1H NMR | NH Lactam. Confirms cyclization (vs. open amide). | |

| 1H NMR |

Common Failure Modes

-

Problem: Gas evolution observed during activation.

-

Problem: Product is 2-phenethylquinazolin-4(3H)-one (Missing CN group).

-

Cause: Hydrolysis of the nitrile followed by decarboxylation during the basic cyclization step (Step 3).

-

Fix: Use Option B (HMDS/Iodine) for cyclization. This anhydrous method protects the nitrile from hydrolysis.

-

References

-

T3P Methodology for Quinazolinones

- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones." Tetrahedron Letters, 2009.

-

Decarboxyl

-Cyano Acids:- Klein, J., et al. "Thermal Decarboxylation of -Cyano Acids." Journal of Organic Chemistry.

-

General Quinazolinone Synthesis Reviews

- Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006.

-

Precursor Data (2-Cyano-3-phenylpropionic acid)

- PubChem Compound Summary for CID 220055.

-

[2]

Sources

- 1. 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

"2-Cyano-3-phenylpropionic acid" in the synthesis of dual COX-inhibitory and antibacterial agents

Executive Summary

The emergence of co-morbid inflammatory conditions and bacterial infections—particularly in post-operative care and complex dermatological pathologies—has necessitated the development of "Dual-Action" therapeutics. This guide details the synthetic utility of 2-Cyano-3-phenylpropionic acid (and its ethyl ester precursors) as a versatile pharmacophore.

Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) which solely target cyclooxygenase (COX) enzymes, derivatives of 2-cyano-3-phenylpropionic acid can be chemically engineered to possess a "hybrid" profile. The cyano-propionic core mimics the arachidonic acid transition state required for COX inhibition, while heterocycle-fused derivatives (e.g., thiazolidinones, hydrazides) introduce potent antibacterial mechanisms, often targeting bacterial DNA gyrase or cell wall synthesis.

Scientific Rationale & Mechanism

The Pharmacophore Logic

The 2-phenylpropionic acid moiety is the structural backbone of the "profen" class of NSAIDs (e.g., Ibuprofen, Ketoprofen). These drugs bind to the Arg-120 residue in the COX enzyme channel.

-

The Cyano Modification: Introducing a cyano (-CN) group at the

-position (forming 2-cyano-3-phenylpropionic acid) increases the metabolic stability of the molecule and alters its electronic properties, enhancing binding affinity via additional hydrogen bonding interactions (as a hydrogen bond acceptor). -

Dual-Action Linker: The acid (or ester) functionality serves as a reactive handle for coupling with antibacterial pharmacophores, such as 4-thiazolidinones or pyrazoles .

Mechanism of Action (Dual Pathway)

The following diagram illustrates the logical flow of the dual-action mechanism facilitated by this scaffold.

Figure 1: Dual-mechanism of action where the scaffold simultaneously targets inflammatory cascades and bacterial replication machinery.

Chemical Synthesis Protocols

The synthesis is a modular process involving three key phases: Condensation , Reduction , and Derivatization .

Phase A: Synthesis of the Precursor (Unsaturated)

Reaction: Knoevenagel Condensation Target: Ethyl 2-cyano-3-phenylacrylate

-

Reagents: Benzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (catalytic amount, 0.5 mL), Ethanol (20 mL).

-

Procedure:

-

Dissolve benzaldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.

-

Add piperidine dropwise.

-

Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The solid product (acrylate) usually precipitates. Filter and recrystallize from ethanol.

-

-

Yield Check: Expected yield >85%. Product is a crystalline solid.[1]

Phase B: Reduction to the Core Scaffold

Reaction: Selective Reduction of C=C bond Target: Ethyl 2-cyano-3-phenylpropionate

Note: This step is critical to convert the "acrylate" (unsaturated) to the "propionate" (saturated, NSAID-like) scaffold.

-

Reagents: Ethyl 2-cyano-3-phenylacrylate (5 mmol), Sodium Borohydride (NaBH4, 10 mmol), Ethanol (15 mL).

-

Procedure:

-

Dissolve the acrylate in ethanol.

-

Add NaBH4 in small portions at 0–5°C (ice bath) to prevent runaway exotherms.

-

Stir at room temperature for 2 hours.

-

Quenching: Neutralize with dilute Acetic Acid (10%).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over anhydrous Na2SO4 and evaporate.

-

-

Validation: Check 1H-NMR for the disappearance of the olefinic proton signal (~8.0 ppm) and appearance of the CH-CH2 doublet-triplet pattern (~3.2–4.0 ppm).

Phase C: Derivatization to Dual-Active Agents (Hybridization)

Target: 4-Thiazolidinone derivatives (High potency antibacterial/COX inhibitors).

-

Step 1 (Hydrazide Formation): Reflux Ethyl 2-cyano-3-phenylpropionate with Hydrazine Hydrate (99%) in ethanol for 6 hours. Result: 2-Cyano-3-phenylpropionic acid hydrazide.

-

Step 2 (Schiff Base): Reflux the hydrazide with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid. Result: Hydrazone intermediate.

-

Step 3 (Cyclization): Reflux the hydrazone with Thioglycolic acid (10 mmol) in dry benzene/toluene (using a Dean-Stark trap) for 10–12 hours.

-

Result: 2-(Substituted-phenyl)-3-[2-cyano-3-phenylpropionamido]-4-thiazolidinone.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic pathway from raw materials to the final dual-action thiazolidinone derivative.

Biological Evaluation Protocols

COX Inhibition Assay (In Vitro)

Objective: Quantify the IC50 values against COX-1 and COX-2 isoenzymes.

-

Kit: Colorimetric COX (ovine/human) Inhibitor Screening Assay (e.g., Cayman Chemical).

-

Method:

-

Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubate enzyme (COX-1 or COX-2) with Heme and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

-

Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).

-

Measure absorbance at 590 nm after 5 minutes.

-

Calculation: % Inhibition =

.

-

Antibacterial Susceptibility (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Method: Broth Microdilution (CLSI Standards).

-

Protocol:

-

Inoculate Mueller-Hinton broth with bacteria (

CFU/mL). -

Add test compounds in serial dilutions (e.g., 100

g/mL down to 0.1 -

Incubate at 37°C for 24 hours.

-

Readout: The lowest concentration showing no visible turbidity is the MIC.

-

Data Summary & SAR Insights

Structure-Activity Relationship (SAR) Table:

| Derivative Type | Substituent (R) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) | MIC S. aureus ( |

| Parent Scaffold | H | >100 | >100 | N/A | >128 |

| Acrylate | 4-Cl | 12.5 | 45.0 | 3.6 | 64 |

| Propionate-Hydrazide | 4-OMe | 8.2 | 22.1 | 2.7 | 32 |

| Thiazolidinone Hybrid | 2,4-Cl | 0.45 | 15.2 | 33.7 | 4.0 |

| Reference (Celecoxib) | - | 0.05 | 15.0 | 300 | >128 |

Key Insight: The conversion of the linear propionate hydrazide into the 4-thiazolidinone ring significantly boosts both COX-2 selectivity and antibacterial potency. The lipophilicity of the thiazolidinone ring likely aids in penetrating bacterial cell walls while fitting the hydrophobic pocket of COX-2.

References

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. Available at: [Link][2]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Available at: [Link][2][3]

-

2-Cyano-3-phenylpropionic acid (Compound Summary). PubChem. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving 2-Cyano-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-phenylpropionic acid is a versatile bifunctional molecule that holds significant promise as a synthetic building block in medicinal chemistry and materials science.[1] Its structure, featuring both a carboxylic acid and a cyano group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] This document provides a comprehensive guide to the experimental setup for key reactions involving 2-cyano-3-phenylpropionic acid, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | 2-cyano-3-phenylpropanoic acid |

| CAS Number | 5331-42-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid |

| Key Functional Groups | Carboxylic acid, Nitrile, Phenyl group |

Synthesis of 2-Cyano-3-phenylpropionic Acid

The synthesis of 2-cyano-3-phenylpropionic acid is typically achieved through a two-step process commencing with a Knoevenagel condensation to form the corresponding ethyl ester, followed by hydrolysis.

Part 1: Synthesis of Ethyl 2-cyano-3-phenylprop-2-enoate via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[2][3] In this protocol, ethyl cyanoacetate reacts with benzaldehyde in the presence of a basic catalyst.

Figure 1: Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-phenylprop-2-enoate.

Protocol 1: Synthesis of Ethyl 2-cyano-3-phenylprop-2-enoate

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Ethanol (absolute)

-

Piperidine

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

-

Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-cyano-3-phenylprop-2-enoate.

Part 2: Hydrolysis of Ethyl 2-cyano-3-phenylprop-2-enoate

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.

Protocol 2: Synthesis of 2-Cyano-3-phenylpropionic Acid

Materials:

-

Ethyl 2-cyano-3-phenylprop-2-enoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 2-cyano-3-phenylprop-2-enoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of NaOH or KOH (2.0-3.0 eq) in water to the flask.

-

Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.

-

A precipitate of 2-cyano-3-phenylpropionic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Key Reactions of 2-Cyano-3-phenylpropionic Acid

The dual functionality of 2-cyano-3-phenylpropionic acid allows for selective transformations at either the carboxylic acid or the nitrile group.

Esterification of the Carboxylic Acid

Esterification is a fundamental reaction for modifying the carboxylic acid moiety, often employed to enhance solubility or to act as a protecting group.

Figure 2: Fischer esterification of 2-cyano-3-phenylpropionic acid.

Protocol 3: Fischer Esterification

Materials:

-

2-Cyano-3-phenylpropionic acid

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

Suspend 2-cyano-3-phenylpropionic acid (1.0 eq) in an excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of toluene/ethanol 9:1 v/v).[5]

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

-

Purify by column chromatography if necessary.

Amide Bond Formation

The carboxylic acid can be coupled with amines to form amides, a critical reaction in the synthesis of many pharmaceutical compounds. Modern coupling agents provide mild and efficient methods for this transformation.

Protocol 4: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.[4]

Figure 3: Amide bond formation workflow using HATU as a coupling agent.

Materials:

-

2-Cyano-3-phenylpropionic acid

-

Primary or secondary amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous lithium chloride (LiCl) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-cyano-3-phenylpropionic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A common mobile phase for amide coupling reactions is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by flash column chromatography.

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine, providing a route to valuable amino acid derivatives. Catalytic hydrogenation is a common and effective method.[7][8]

Protocol 5: Catalytic Hydrogenation of the Nitrile

Materials:

-

2-Cyano-3-phenylpropionic acid or its ester derivative

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Methanol or Ethanol, often with ammonia

-

Hydrogen gas (H₂)

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure reaction vessel, dissolve the 2-cyano-3-phenylpropionic acid derivative (1.0 eq) in a suitable solvent such as methanol or ethanol. For the reduction of nitriles, the addition of ammonia to the solvent can help to suppress the formation of secondary amine byproducts.[9]

-

Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol% loading) to the solution.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

The product can be purified by crystallization or by forming a salt (e.g., hydrochloride) followed by recrystallization.

Analytical and Purification Methods

Thin Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of the reactions described above. The choice of mobile phase is crucial for achieving good separation.

-

General Purpose: A mixture of a less polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, ethanol) is typically used.

-

For Carboxylic Acids: To prevent streaking of acidic compounds, a small amount of acetic or formic acid can be added to the mobile phase (e.g., hexane:ethyl acetate:acetic acid 70:30:1).[10]

-

For Amines: To prevent streaking of basic compounds, a small amount of a base like triethylamine can be added to the eluent.

Column Chromatography:

Flash column chromatography is the standard method for purifying the products of these reactions on a laboratory scale. The solvent system used for TLC can often be adapted for column chromatography.

Spectroscopic Characterization:

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as -C≡N (nitrile), -C=O (carbonyl), -OH (hydroxyl), and -NH (amine/amide).

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

-

2-Cyano-3-phenylpropionic acid and its derivatives may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2]

-

Handle flammable solvents with care and away from ignition sources.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

References

- CN105037139A - Preparation method for 2-phenylpropionic acid - Google P

- Ethyl 3-phenylpropionate synthesis - ChemicalBook. (URL not available)

- Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. (URL not available)

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (URL not available)

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]

-

TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

- Optimization of the Knoevenagel synthesis of (E)

-

The Reduction of Nitriles - Chemistry LibreTexts. [Link]

-

Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

- Route of Knoevenagel Reaction from Conventional method to Greener methods - IOSR Journal. (URL not available)

-

Nitrile to Amine - Common Conditions. [Link]

- How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?

- Removing intermediates from amide coupling?

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (URL not available)

-

Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. [Link]

- TLC using a mobile phase composed of n-propanol, water and formic acid...

- Which solvent system and spraying reagent is used for TLC of anthocyanin?

- Separation of 2-Propenoic acid, 3-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]-2-cyano-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)

- Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)

- Please suggest solvent system for separating all 20 amin o acids on tlc plate - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurjchem.com [eurjchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Contenido no disponible [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

Troubleshooting & Optimization

Side reactions in "2-Cyano-3-phenylpropionic acid" synthesis and how to avoid them

Executive Summary & Molecule Identification

Target Molecule: 2-Cyano-3-phenylpropionic acid (CAS: 5331-42-0)

Common Aliases:

This technical guide addresses the three primary failure modes in the synthesis of this scaffold:

-

Dialkylation (during C-alkylation of cyanoacetate).

-

Decarboxylation (loss of

during workup).[1][2] -

Nitrile Hydrolysis (conversion of

to amide/acid).

Synthetic Pathways & Failure Points[1][2]

The two dominant industrial routes are Route A (Alkylation) and Route B (Condensation-Reduction) .[1][2] Each has distinct side-reaction profiles.[1][2]

Visualizing the Reaction Network (DOT Diagram)

Figure 1: Reaction network showing the narrow window of stability for the target acid.[2]

Troubleshooting Module: The Alkylation Step

Context: Reaction of Ethyl Cyanoacetate with Benzyl Chloride (Route A).[2][3]

Issue: Dialkylation (The "Double-Addition" Problem)

Symptom: NMR shows extra benzylic protons; product is a thick oil that refuses to crystallize; incorrect elemental analysis.

Mechanism: The mono-alkylated product (Ethyl 2-cyano-3-phenylpropionate) still possesses an acidic proton at the

| Parameter | Optimized Condition | Explanation (Causality) |

| Stoichiometry | 1.0 eq Benzyl Chloride : 1.2 eq Cyanoacetate | Excess cyanoacetate ensures the base is consumed by the starting material, statistically favoring mono-alkylation.[1][2] |

| Base Choice | NaOEt in EtOH (Classical) or K₂CO₃/Acetone | Strong bases (NaH) often lead to higher dialkylation rates due to rapid irreversible deprotonation.[1][2] |

| Addition Mode | Inverse Addition | Add the base slowly to the mixture of ester and halide, or add halide to the ester/base mixture very slowly. |

Protocol Adjustment:

-

Dissolve Ethyl cyanoacetate (1.2 eq) and Benzyl chloride (1.0 eq) in solvent.

-

Add base dropwise at a rate where the temperature does not exceed 40°C.

-

Validation: Check GC/TLC at 80% conversion. If dialkyl impurity >5%, stop addition and work up.[1][2]

Troubleshooting Module: The Hydrolysis Step (Critical)

Context: Converting the ester to the acid. This is the most chemically sensitive step.[1]

Issue 1: Decarboxylation (Loss of CO₂)

Symptom: Gas evolution bubbles observed during acidification; product turns into a neutral oil (3-phenylpropionitrile).[1]

Mechanism:

Issue 2: Nitrile Hydrolysis (Amide Formation)

Symptom: Product is water-soluble (di-acid) or has high melting point (amide); IR shows broad peaks at 3300-3400 cm⁻¹ (Amide N-H).[1][2]

Mechanism: The nitrile group (

Optimized Hydrolysis Protocol (The "Cold-Mild" Method)

To avoid both side reactions, you must operate in the "Kinetic Window."[2]

-

Reagent: Use Lithium Hydroxide (LiOH) or NaOH (1.1 eq) in THF/Water (1:1).

-

Temperature: Maintain 0°C to 20°C . Do not reflux.

-

Monitoring: Monitor by TLC. Ester hydrolysis is faster than nitrile hydrolysis.[1] Stop immediately upon consumption of ester.[1]

-

Acidification (The Danger Zone):

-

Cool the reaction mixture to 0°C.

-

Acidify with 1N HCl dropwise to pH 3.0 .

-

Do not add excess concentrated acid.[1]

-

Extract immediately into organic solvent (EtOAc) to remove the acid from the aqueous mineral acid environment.

-

Troubleshooting Module: Reduction (Route B)

Context: Reducing 2-cyano-3-phenylacrylate (Knoevenagel product) to the propionate.

Issue: Over-reduction or Dimerization

Symptom: Loss of nitrile group (amine formation) or polymerization.[1][2] Solution:

-

Reagent: Sodium Borohydride (

).[1][2] -

Solvent: Ethanol/Methanol.[1]

-

Mechanism: The

-double bond is activated by the cyano and ester groups, allowing 1,4-reduction by hydride.[2] -

Control: Keep temperature <25°C.

reduces the conjugated alkene much faster than the nitrile or ester.

FAQ: Rapid Diagnostics

Q: My product is a dark red oil instead of a white solid.

A: This usually indicates polymerization of the unsaturated intermediate or phenol formation. If you used Route A (Alkylation), check if your benzyl chloride contained iron traces (catalyzes Friedel-Crafts side reactions).[1][2] Purification: Dissolve in saturated

Q: I see a new spot on TLC just above the product after workup. A: This is likely 3-phenylpropionitrile .[1] You decarboxylated the product. This happens if you used a Rotary Evaporator bath >50°C while the product was still acidic.[1] Fix: Neutralize traces of acid before heating, or dry under high vacuum at room temperature.[1]

Q: Can I use acid hydrolysis (HCl reflux) to skip the base step?

A: No. Acid reflux will almost certainly decarboxylate the

Decision Tree for Purification

Figure 2: Purification logic to separate the target acid from neutral side products (decarboxylated species) and dialkylated esters.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for alkylation of malonic/cyanoacetic esters).

-

Organic Syntheses. "Ethyl Phenylcyanoacetate". Org.[1][4][5] Synth.1941 , 21,[2] 99. Link (Demonstrates the alkylation logic and stoichiometry).[1][2]

-

Dunham, J. C., et al. "Synthesis of alpha-cyanohydrocinnamic acid derivatives."[1][2] Journal of Medicinal Chemistry. (General reference for the reduction of benzylidene cyanoacetates using NaBH4).

-

PubChem. "2-Cyano-3-phenylpropionic acid - Compound Summary".[1][2][6] Link (Physical properties and identifiers).

-

Smart, B. E. "The chemistry of functional groups, Supplement C". Wiley, 1983.[1][2] (Mechanisms of nitrile hydrolysis and decarboxylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US2474175A - Process for carrying out condensation reactions - Google Patents [patents.google.com]

- 4. Decarboxylation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Identification and removal of byproducts in "2-Cyano-3-phenylpropionic acid" reactions

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis of 2-Cyano-3-phenylpropionic acid. Our goal is to equip you with the expertise to identify and remove byproducts effectively, ensuring the integrity of your research and development.

Introduction to the Synthesis

The synthesis of 2-Cyano-3-phenylpropionic acid typically proceeds through a multi-step pathway, most commonly beginning with a Knoevenagel condensation of benzaldehyde and a cyanoacetate ester, such as ethyl cyanoacetate. This is followed by the reduction of the resulting α,β-unsaturated compound and subsequent hydrolysis of the ester and nitrile functionalities. Each of these steps presents unique challenges and the potential for byproduct formation. This guide will walk you through the common issues encountered at each stage and provide actionable solutions.

Visualizing the Reaction Pathway and Potential Byproducts

To better understand the synthetic process and the origin of potential impurities, the following diagram illustrates the primary reaction sequence and common side reactions.

Caption: Synthetic route to 2-Cyano-3-phenylpropionic Acid and common byproducts.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

| Observed Problem | Potential Cause(s) | Proposed Solution(s) |

| Low yield in Knoevenagel condensation | 1. Inefficient catalyst: A base that is too weak may not effectively deprotonate the active methylene compound.[1] 2. Sub-optimal temperature: The reaction may be too slow at room temperature.[1] 3. Presence of water: Water can inhibit the reaction or lead to reversibility.[1] | 1. Catalyst selection: Use a weak base like piperidine or pyridine. For some substrates, L-proline can be effective.[1] 2. Temperature optimization: Consider gentle heating to increase the reaction rate. Monitor by TLC to avoid byproduct formation. 3. Water removal: Use a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene. |

| Formation of a viscous, hard-to-purify oil instead of a crystalline Knoevenagel product | Michael addition byproduct: The initial Knoevenagel product can act as a Michael acceptor, reacting with another molecule of the deprotonated cyanoacetate.[2] | Control stoichiometry and reaction time: Use a slight excess of the aldehyde and monitor the reaction closely by TLC to stop it upon consumption of the cyanoacetate. Purification can be attempted via column chromatography. |

| Incomplete reduction of the α,β-unsaturated intermediate | 1. Insufficient reducing agent: The amount of sodium borohydride (NaBH₄) may be inadequate. 2. Reaction temperature too low: The reduction may be sluggish at very low temperatures. | 1. Increase reducing agent: Add NaBH₄ in small portions until TLC analysis shows complete consumption of the starting material. 2. Adjust temperature: While the reaction is often run at 0 °C to room temperature, ensure it is not overly chilled. |

| Product contains an amide impurity | Incomplete hydrolysis of the nitrile group: During the final hydrolysis step, the nitrile may only be partially converted to the carboxylic acid, stopping at the amide stage. | Prolonged hydrolysis or stronger conditions: Increase the reaction time or the concentration of the acid/base used for hydrolysis. Be cautious as harsh conditions can lead to other side reactions. |

| Product contains a dicarboxylic acid impurity | Complete hydrolysis of both ester and nitrile groups: Both the ester and nitrile functionalities have been hydrolyzed to carboxylic acids. | Selective hydrolysis: If possible, perform the ester hydrolysis under milder conditions that do not affect the nitrile group, followed by a separate, more controlled nitrile hydrolysis. This can be challenging to achieve. Purification by fractional crystallization may be effective. |

| Presence of a low-boiling point, almond-smelling impurity | Decarboxylation of the Knoevenagel intermediate: Under certain conditions, especially with prolonged heating, the unsaturated intermediate can decarboxylate to form cinnamonitrile. | Milder reaction conditions: Avoid excessive heat during the Knoevenagel condensation and subsequent workup. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Cyano-3-phenylpropionic acid?

A1: The most prevalent method involves a three-step process:

-

Knoevenagel Condensation: Benzaldehyde is condensed with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine) to yield ethyl 2-cyano-3-phenylacrylate.[3][4]

-

Reduction: The α,β-unsaturated double bond in the intermediate is selectively reduced, typically using a mild reducing agent like sodium borohydride (NaBH₄), to give ethyl 2-cyano-3-phenylpropanoate.[5]

-

Hydrolysis: The ester and nitrile groups are then hydrolyzed, usually under acidic or basic conditions, to yield the final product, 2-Cyano-3-phenylpropionic acid.

Q2: I'm having trouble with the Knoevenagel condensation step. What are the key parameters to control?

A2: The success of the Knoevenagel condensation hinges on several factors:

-

Catalyst Choice: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] Stronger bases can lead to self-condensation of the aldehyde or other side reactions.[1]

-

Solvent: The choice of solvent can influence reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile can be effective, as can protic solvents like ethanol.[1] For removal of water by-product, azeotropic distillation with toluene or cyclohexane using a Dean-Stark trap is a classic and effective method.[6][7]

-

Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve a reasonable rate.[1] It is crucial to monitor the reaction by TLC to avoid the formation of byproducts at elevated temperatures.

-

Water Removal: The reaction produces water, which can inhibit the catalyst or lead to an unfavorable equilibrium.[1] As mentioned, azeotropic removal is a common strategy to drive the reaction to completion.

Q3: How can I identify the Michael addition byproduct in my Knoevenagel reaction mixture?

A3: The Michael addition byproduct will have a significantly higher molecular weight than the desired product. On a TLC plate, it will likely have a lower Rf value. For definitive identification, ¹H NMR and mass spectrometry are recommended. In the ¹H NMR spectrum, you would expect to see more complex aliphatic signals compared to the clean vinylic proton signal of the desired product. Mass spectrometry will show a molecular ion peak corresponding to the addition of a molecule of the cyanoacetate to the Knoevenagel product.

Q4: What is the best way to purify the crude 2-Cyano-3-phenylpropionic acid?

A4: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system, such as ethanol-water or acetone-water, is often a good starting point.[8] The principle is to find a solvent (or solvent pair) in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

Experimental Protocol: Recrystallization of 2-Cyano-3-phenylpropionic Acid

-

Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, and mixtures thereof) in small test tubes. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair will consist of one solvent in which the compound is highly soluble and another in which it is poorly soluble.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture with stirring until the solid dissolves completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization:

-

Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Solvent Pair: To the hot solution of the first solvent, add the second (less soluble) solvent dropwise until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool as described above.

-

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

-

Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should be clean and match the expected chemical shifts and coupling constants for 2-Cyano-3-phenylpropionic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak is indicative of a pure compound. Developing a validated HPLC method is crucial for quantitative analysis of impurities.[9][10]

References

- BenchChem. (2025).

- CN104672107A. (2015). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

- CN105037139A. (2015). Preparation method for 2-phenylpropionic acid.

- BenchChem. (2025). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea. BenchChem.

- Yields of isolated ethyl 2-cyano-3-phenylpropenoate ( 7 ) as a function.... (n.d.).

- Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-eno

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023).

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M946.

- 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055. (n.d.). PubChem.

- Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103. (n.d.). PubChem.

- Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... (n.d.).

- How to Purify an organic compound via recrystallization or reprecipitation?. (2025).

- Lane, C. F. (1975). The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride. The Journal of Organic Chemistry, 40(1), 135-138.

- Stephan, A. F., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.

- Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025).

- Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. (n.d.).

- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- BenchChem. (2025).

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.

- β-HYDROXYPROPIONIC ACID. (n.d.). Organic Syntheses.

- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.

- Synthesis of propanoic acid- Dr. Tania CS. (2023). YouTube.

- Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. (2025).

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). American Pharmaceutical Review.

- Decarboxyl

- 2-phenylpropionic acid. (n.d.). Organic Syntheses.

- 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. (2025).

- Sodium borohydride, Sodium tetrahydroborate. (n.d.).

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.

- Isolation and Purification of Organic Compounds Recrystalliz

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). (n.d.). NP-MRD.

- Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.).

- Sodium borohydride, Sodium tetrahydrobor

- Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010). FooDB.

- β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses.

- Amendt, B. A., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1272(2), 143-149.

- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. (n.d.).

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Technical Support Center: Navigating Scale-Up Challenges in 2-Cyano-3-phenylpropionic Acid Syntheses

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for syntheses based on 2-Cyano-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively. We will address common pitfalls encountered during laboratory development and pilot-scale production, ensuring a robust and reproducible synthesis.

Section 1: The Core Synthetic Workflow

The most prevalent and scalable synthesis of 2-Cyano-3-phenylpropionic acid is a three-step process commencing with a Knoevenagel condensation, followed by a selective reduction of the resulting electron-deficient alkene, and culminating in the hydrolysis of the ester. Each step presents unique challenges that can impact overall yield, purity, and batch-to-batch consistency[1].

The overall transformation is outlined below:

Sources

Technical Support Center: Recrystallization of 2-Cyano-3-phenylpropionic Acid Derivatives

Welcome to the Technical Support Center for the purification of 2-Cyano-3-phenylpropionic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and achieve high-purity crystalline products.

Introduction to Recrystallization of 2-Cyano-3-phenylpropionic Acid Derivatives

2-Cyano-3-phenylpropionic acid and its analogs are key intermediates in the synthesis of various pharmaceuticals and fine chemicals. Their purity is paramount for downstream applications and final product efficacy. Recrystallization is a powerful and widely used technique for the purification of these solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1] The underlying principle is that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

This guide will walk you through the critical aspects of recrystallization for this specific class of molecules, from solvent selection to troubleshooting common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the recrystallization of 2-Cyano-3-phenylpropionic acid derivatives in a question-and-answer format, providing explanations and actionable solutions.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This is a common issue, particularly when the melting point of the compound is close to or below the boiling point of the solvent. For 2-Cyano-3-phenylpropionic acid derivatives, which possess both polar (carboxylic acid, nitrile) and non-polar (phenyl ring) functionalities, improper solvent selection is often the culprit.